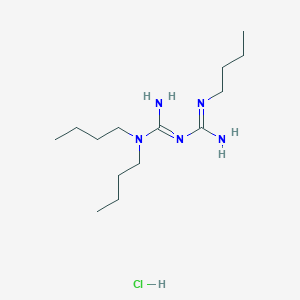
N1,N1-dibutyl-N5-butylbiguanide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-dibutyl-N5-butylbiguanide hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple butyl groups attached to a biguanide core, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dibutyl-N5-butylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:
Biguanide+Butylamine→N1,N1-dibutyl-N5-butylbiguanide
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
N1,N1-dibutyl-N5-butylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in ethanol or methanol.
Substitution: Various alkyl halides or other electrophiles; reactions are often conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1-dibutyl-N5-butylbiguanide oxide, while substitution reactions can produce a variety of substituted biguanides.
科学的研究の応用
N1,N1-dibutyl-N5-butylbiguanide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N1,N1-dibutyl-N5-butylbiguanide hydrochloride involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets specific molecular pathways, including those involved in cell membrane integrity and enzyme function. This disruption can result in antimicrobial effects, making it a potential candidate for use in medical and industrial applications.
類似化合物との比較
Similar Compounds
- N1,N5-dibutylbiguanide hydrochloride
- N1,N1-dibutyl-N5-methylbiguanide hydrochloride
- N1,N1-dibutyl-N5-ethylbiguanide hydrochloride
Uniqueness
N1,N1-dibutyl-N5-butylbiguanide hydrochloride is unique due to its specific structure, which includes multiple butyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
特性
分子式 |
C14H32ClN5 |
|---|---|
分子量 |
305.89 g/mol |
IUPAC名 |
1,1-dibutyl-2-(N'-butylcarbamimidoyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H31N5.ClH/c1-4-7-10-17-13(15)18-14(16)19(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3,(H4,15,16,17,18);1H |
InChIキー |
FQVPEKPEYWOHOA-UHFFFAOYSA-N |
異性体SMILES |
CCCCN=C(N)/N=C(\N)/N(CCCC)CCCC.Cl |
正規SMILES |
CCCCN=C(N)N=C(N)N(CCCC)CCCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


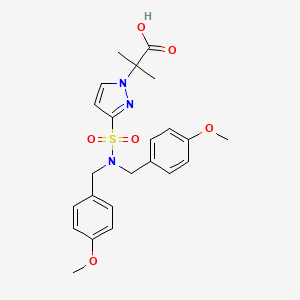
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
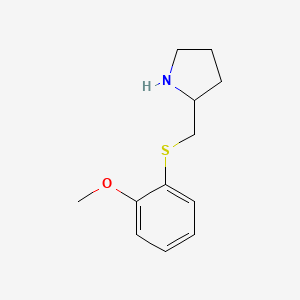
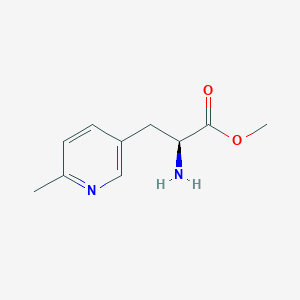
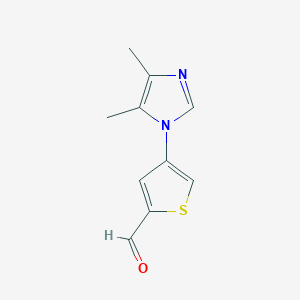
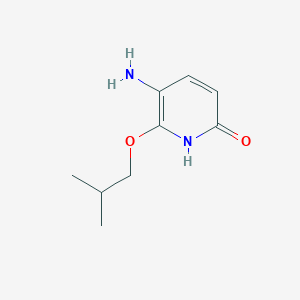
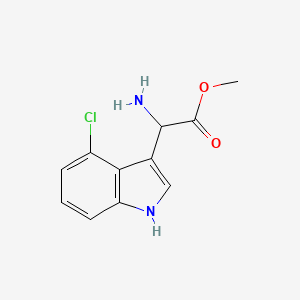



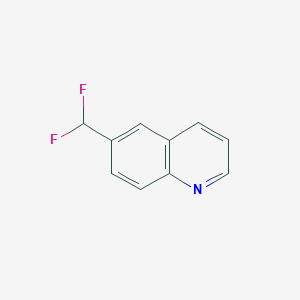
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
